(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Description

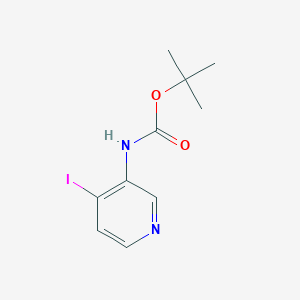

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester (CAS: 154048-89-2, SC-35564) is a pyridine derivative featuring a tert-butyl carbamate group and an iodine substituent at the 4-position of the pyridine ring (3-yl position in IUPAC numbering) . Its molecular formula is C₁₀H₁₃IN₂O₂ (based on analogous structures in and ), with a molecular weight of 320.13 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s role as a leaving group . The tert-butyl carbamate group enhances stability, protecting the amine functionality during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-iodopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKNUVWILSPUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester, with the CAS number 154048-89-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its molecular formula is C10H13IN2O2, and it has a molecular weight of 320.13 g/mol. This compound is characterized by its unique structure, which includes a pyridine ring substituted with iodine and a tert-butyl carbamate group.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H13IN2O2 |

| Molecular Weight | 320.13 g/mol |

| IUPAC Name | tert-butyl N-(4-iodopyridin-3-yl)carbamate |

| Appearance | Solid Powder |

| InChI Key | FUKNUVWILSPUSJ-UHFFFAOYSA-N |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Research indicates that compounds with a similar structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For instance, compounds with similar structural motifs have shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain pyridine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Table 1: Comparison of Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (4-Iodo-pyridin-3-YL)-carbamate | FaDu | 15 | |

| Bleomycin | FaDu | 20 | |

| EF24 (analog) | A549 (Lung) | 10 |

Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of pyridine-based compounds. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

Table 2: Enzyme Inhibition Activity

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Reference |

|---|---|---|---|

| (4-Iodo-pyridin-3-YL)-carbamate | 70 | 65 | |

| Donepezil | 80 | 75 |

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the iodine substituent may enhance the compound's ability to interact with biological targets due to increased lipophilicity and molecular stability. The presence of the carbamate moiety may also facilitate interactions with enzyme active sites.

Case Studies

- Cancer Therapy : A case study involving a derivative similar to this compound demonstrated significant tumor regression in xenograft models when administered in combination with conventional chemotherapeutics .

- Neuroprotection : In animal models of Alzheimer's disease, administration of related pyridine compounds resulted in improved memory retention and reduced amyloid plaque formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester and analogous tert-butyl carbamate pyridine derivatives:

Key Findings from Comparative Analysis :

Reactivity in Cross-Coupling Reactions :

- The iodine substituent in the 4-position (as in the target compound) is ideal for Suzuki-Miyaura couplings, enabling efficient aryl-aryl bond formation .

- Chloro analogs (e.g., 2-chloro or 6-chloro derivatives) are less reactive in coupling but useful in SNAr reactions due to their electron-withdrawing effects .

Steric and Electronic Effects :

- Methoxy-substituted analogs (e.g., 5-methoxy derivative) exhibit improved solubility and are preferred in drug candidates targeting hydrophilic binding pockets .

- Chloro-iodo dual substituents (e.g., 2-chloro-4-iodo) allow sequential functionalization, enabling modular synthesis .

Biological Relevance :

- While tert-butyl carbamate derivatives of isoflavones lack estrogenic activity (), pyridine-based analogs like the target compound are primarily used as synthetic intermediates rather than bioactive molecules.

Chloro analogs are more stable but less versatile in metal-catalyzed reactions .

Preparation Methods

Direct Boc Protection of 3-Amino-4-iodopyridine

Methodology :

3-Amino-4-iodopyridine undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of coupling agents.

-

Reagents :

-

Conditions :

Mechanistic Insight :

EDCI activates (Boc)₂O, facilitating nucleophilic attack by the amine. HOBt minimizes racemization, ensuring high regioselectivity.

Iodination of Boc-Protected 3-Aminopyridine

Methodology :

Boc-protected 3-aminopyridine is iodinated at the 4-position via electrophilic substitution.

-

Reagents :

-

Conditions :

Key Consideration :

Electron-donating Boc group directs iodination to the para position relative to the amino group.

Hydrolysis of Pivaloyl Amide Followed by Boc Protection

Methodology :

3-Amino-4-iodopyridine is generated via hydrolysis of N-(4-iodopyridin-3-yl)pivalamide, followed by Boc protection.

-

Steps :

Advantage :

Pivaloyl group enhances solubility during iodination, simplifying purification.

Palladium-Catalyzed Coupling Reactions

Methodology :

Boc-protected intermediates are synthesized via cross-coupling reactions.

-

Suzuki Coupling :

-

Buchwald-Hartwig Amination :

Comparative Analysis of Methods

Trade-offs :

-

Direct Boc Protection : High yield but requires expensive coupling agents.

-

Iodination Post-Protection : Lower yield due to competing side reactions.

-

Hydrolysis Route : Cost-effective but involves corrosive reagents.

Optimization Strategies

Solvent Selection

Q & A

Q. What are the common synthetic routes for preparing (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) to protect the amine group.

Iodination : Perform regioselective iodination at the 4-position of the pyridine ring using N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a directing group (e.g., chloro substituent at the 2-position, as seen in structurally similar derivatives) .

Key Considerations :

- Reaction temperature and solvent polarity significantly affect regioselectivity.

- Post-synthesis purification often involves column chromatography or recrystallization to remove halogenation byproducts.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyridine ring substitution pattern and tert-butyl group integrity. For example, the tert-butyl carbamate group shows a characteristic singlet at ~1.4 ppm (H) and ~80 ppm (C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 355.57 for CHINO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a versatile intermediate:

- Cross-Coupling Reactions : The 4-iodo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl or amine moieties, respectively, for drug candidate diversification .

- Protecting Group Strategy : The tert-butyl carbamate group stabilizes amines during multi-step syntheses, particularly in peptide mimetics or kinase inhibitor development.

Advanced Research Questions

Q. How can regioselective iodination be optimized on the pyridine ring during synthesis?

- Methodological Answer :

- Directing Groups : A chloro substituent at the 2-position (as in tert-butyl (2-chloro-4-iodopyridin-3-yl)carbamate) directs iodination to the 4-position via coordination with Lewis acids (e.g., BF) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, improving yield.

- Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions like di-iodination.

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying reaction conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is cleaved by strong acids (e.g., TFA or HCl in dioxane), limiting its use in acidic environments.

- Basic Conditions : Stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate.

- Thermal Stability : Decomposes above 150°C, requiring low-temperature storage (-20°C) for long-term stability .

Q. How can conflicting biological activity data for tert-butyl carbamate derivatives be resolved?

- Methodological Answer :

- Purity Analysis : Validate compound purity via HPLC and NMR to rule out impurities affecting bioassays.

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility.

- Structural Analogs : Compare activity with derivatives lacking the iodine or Boc group to isolate functional contributions (e.g., tert-butyl esters in showed reduced elongation activity vs. methyl esters) .

Q. What computational methods predict the reactivity of the iodopyridinyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for oxidative addition steps (e.g., Pd(0) insertion into the C-I bond) to predict activation barriers.

- Hammett Parameters : Use σ values for substituents to estimate electronic effects on reaction rates.

- Solvent Modeling : COSMO-RS simulations assess solvent polarity impacts on reaction feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.